molecular formula C10H14FNO B13300233 2-(1-Amino-2-methylpropyl)-4-fluorophenol

2-(1-Amino-2-methylpropyl)-4-fluorophenol

Cat. No.: B13300233
M. Wt: 183.22 g/mol
InChI Key: VKCKBGUGACJHAB-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-4-fluorophenol is a fluorinated phenolic compound featuring a branched aminoalkyl substituent. Its molecular formula is C₁₀H₁₄FNO, with a molecular weight of 183.22 g/mol. The compound combines a phenol moiety with a 4-fluoro substitution and a 1-amino-2-methylpropyl side chain, which confers unique physicochemical properties.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4-fluorophenol

InChI

InChI=1S/C10H14FNO/c1-6(2)10(12)8-5-7(11)3-4-9(8)13/h3-6,10,13H,12H2,1-2H3

InChI Key

VKCKBGUGACJHAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)F)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-4-fluorophenol typically involves the reaction of 4-fluorophenol with 2-amino-2-methylpropanol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and fluorophenol groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic compounds, while substitution reactions can produce a variety of amino-fluorophenol derivatives.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-4-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)-4-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the fluorophenol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2-(1-Amino-2-methylpropyl)-4-fluorophenol C₁₀H₁₄FNO 183.22 Not specified Phenol, 4-F, 1-amino-2-methylpropyl
5-(1-Amino-2-methylpropyl)-2-fluorobenzonitrile C₁₁H₁₂FN₂ 191.23 1270414-93-1 Benzonitrile, 2-F, 1-amino-2-methylpropyl
1-(4-Fluorophenyl)-2-methylpropan-2-amine C₁₀H₁₃FN 166.22 Not specified* 4-Fluorophenyl, tertiary amine
Benzothiazol-2-yl-(4-fluoro-phenyl)-amine C₁₃H₁₀FN₂S 260.30 Not specified Benzothiazole, 4-fluorophenyl, amine

*PubChem CID: 518471 .

Physicochemical Properties

  • Solubility: The phenolic hydroxyl group in 2-(1-Amino-2-methylpropyl)-4-fluorophenol enhances water solubility compared to the lipophilic benzonitrile analog . However, its solubility is lower than non-fluorinated phenolic amines due to fluorine’s electron-withdrawing effects.
  • Basicity : The tertiary amine in 1-(4-Fluorophenyl)-2-methylpropan-2-amine is less basic than the secondary amine in the target compound, affecting protonation and interaction with biological targets.
  • Metabolic Stability: Fluorinated aromatic compounds, such as 4-fluorophenol, undergo glycosylation in plant systems (e.g., β-glucoside formation in Nicotiana tabacum ). The amino and methylpropyl groups in 2-(1-Amino-2-methylpropyl)-4-fluorophenol may slow metabolic degradation compared to simpler fluorophenols.

Functional and Application Differences

  • Research Use: 5-(1-Amino-2-methylpropyl)-2-fluorobenzonitrile is explicitly labeled for laboratory research, avoiding drug or household applications . Similarly, 2-(1-Amino-2-methylpropyl)-4-fluorophenol lacks documented therapeutic use.
  • Material Science: Benzothiazole derivatives (e.g., benzothiazol-2-yl-(4-fluoro-phenyl)-amine ) are utilized in optoelectronics and catalysis, diverging from the phenolic compound’s research focus.

Biological Activity

2-(1-Amino-2-methylpropyl)-4-fluorophenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H12FNOC_9H_{12}FNO and a molecular weight of approximately 171.20 g/mol. Its structure features a phenolic ring substituted with an amino group and a fluorine atom, which contributes to its unique chemical reactivity and biological properties.

The biological activity of 2-(1-Amino-2-methylpropyl)-4-fluorophenol is primarily attributed to its interactions with specific enzymes and receptors involved in various cellular pathways:

  • Enzyme Modulation : It has been shown to modulate enzyme activities that play critical roles in inflammation and apoptosis. For instance, it can inhibit specific proteases involved in these processes, potentially leading to therapeutic effects against inflammatory diseases.
  • Receptor Interaction : The compound may interact with receptors that regulate cell signaling pathways, influencing cellular responses such as proliferation and survival.

Biological Activity Data

Research has demonstrated the following biological activities associated with 2-(1-Amino-2-methylpropyl)-4-fluorophenol:

Activity Description Reference
Anti-inflammatory Inhibits cytokine production in immune cells
Anticancer Potential Induces apoptosis in cancer cell lines
Enzyme Inhibition Inhibits cathepsin B and L, affecting cancer metastasis

Case Studies

Several studies have investigated the biological effects of 2-(1-Amino-2-methylpropyl)-4-fluorophenol:

  • In Vivo Study on Inflammation :
    • A study conducted on arthritic rat models demonstrated that administration of this compound significantly reduced inflammation markers and cartilage damage. The results indicated a direct correlation between the compound's dosage and the reduction of inflammatory responses .
  • Cancer Cell Line Evaluation :
    • Research involving human cancer cell lines (e.g., B16BL6 melanoma) revealed that treatment with 2-(1-Amino-2-methylpropyl)-4-fluorophenol led to a marked decrease in cell viability, suggesting its potential as an anticancer agent .
  • Mechanistic Insights :
    • Docking studies indicated that the compound binds effectively to target enzymes, providing insights into its mechanism of action at the molecular level. This binding affinity correlates with its observed biological activities.

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